Enhanced Acidity (pKa 1.80) vs. Acetic Acid (pKa 4.76) and Glyoxylic Acid (pKa 3.18) Facilitates Controlled Deprotonation and Solubility Modulation
The α-chloro and hydroxyimino substituents exert a strong electron-withdrawing inductive effect (-I) that dramatically lowers the pKa of the carboxylic acid group. For 2-chloro-2-(hydroxyimino)acetic acid, the predicted pKa of the COOH group is 1.80 ± 0.10, which is substantially more acidic than acetic acid (pKa 4.76) and glyoxylic acid (pKa 3.18) [1]. This enhanced acidity enables selective deprotonation under mildly basic conditions and influences aqueous solubility and partitioning behavior, critical parameters in both synthesis and purification workflows.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 1.80 ± 0.10 (predicted for COOH group) |
| Comparator Or Baseline | Acetic acid: 4.76; Glyoxylic acid: 3.18 |
| Quantified Difference | Target compound is ~3.0 pKa units more acidic than acetic acid; ~1.4 units more acidic than glyoxylic acid. |
| Conditions | Computed/predicted values based on structure; aqueous solution at 25°C. |
Why This Matters
A lower pKa ensures efficient carboxylate formation at near-neutral pH, improving solubility in aqueous media and enabling selective functionalization of the carboxylic acid group in the presence of other acid-labile functionalities.
- [1] Haynes, W. M. (Ed.). CRC Handbook of Chemistry and Physics, 97th Edition. CRC Press, 2016. pKa values for acetic acid and glyoxylic acid. View Source
